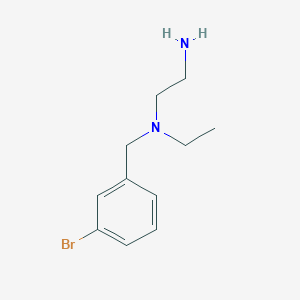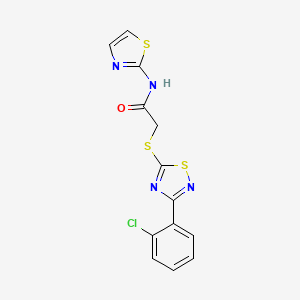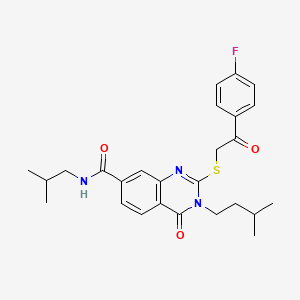
N1-(3-bromobenzyl)-N1-ethylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
While the exact molecular structure of “N1-(3-bromobenzyl)-N1-ethylethane-1,2-diamine” is not provided, similar compounds like “N1-(3-bromobenzyl)-N1-isopropylethane-1,2-diamine” have been analyzed. This compound contains 34 bonds in total, including 15 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 tertiary amine (aliphatic) .Scientific Research Applications
Synthesis and Characterization in Chemical Structures
N1-(3-bromobenzyl)-N1-ethylethane-1,2-diamine and related compounds have been studied primarily for their synthesis and characterization, contributing to the understanding of chemical structures and properties. For example, Keypour et al. (2008) explored the synthesis and characterization of Cd(II) Schiff-base macrocyclic N3O2 complexes using polyamine ligands related to this compound. These studies are crucial for advancing knowledge in coordination chemistry and molecular structure analysis (Keypour, Azadbakht, & Khavasi, 2008).
Catalytic Activity and Polymerization
Some research has focused on the catalytic activity and polymerization processes involving similar compounds. Ibrahim et al. (2004) investigated the use of tetradentate nitrogen ligands, like those structurally similar to this compound, in iron-mediated atom transfer radical polymerization of methyl methacrylate. Such studies offer insights into the development of new catalysts and polymerization techniques (Ibrahim et al., 2004).
DNA Binding and Cleavage Studies
Research on similar diamine compounds has also been conducted in the context of DNA binding and cleavage, which is significant for understanding molecular interactions and potential therapeutic applications. Sundaravadivel et al. (2013) synthesized and characterized copper (II) complexes with diamines and investigated their DNA binding and cleavage abilities. This research contributes to the field of bioinorganic chemistry and its applications in medicine and biology (Sundaravadivel, Muthusamy, & Varghese, 2013).
Applications in Material Science
In material science, compounds structurally related to this compound have been used in the synthesis of new materials. For instance, Zhang et al. (2015) studied the synthesis of novel host materials for electrophosphorescent devices, incorporating moieties similar to the diamine . These materials exhibit high thermal and morphological stability, demonstrating the compound's potential in advanced material applications (Zhang et al., 2015).
Mechanism of Action
Target of Action
The primary target of N1-(3-bromobenzyl)-N1-ethylethane-1,2-diamine is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
This compound interacts with tubulin, perturbing its tertiary structure . This interaction is studied using spectrofluorimetry .
Biochemical Pathways
The compound’s interaction with tubulin disrupts the normal architecture of microtubules . This disruption can lead to the inhibition of cancer cell proliferation and a strong inhibition of the clonogenic potential of aggressively metastatic breast tumor cell lines .
Result of Action
The compound’s action results in a peculiar type of disruption of normal microtubule architecture . This disruption inhibits cancer cell viability and shows a strong inhibition of the clonogenic potential of an aggressively metastatic breast tumor cell line, MDA-MB-231 .
Action Environment
properties
IUPAC Name |
N'-[(3-bromophenyl)methyl]-N'-ethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2/c1-2-14(7-6-13)9-10-4-3-5-11(12)8-10/h3-5,8H,2,6-7,9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMDMHAMGOGFLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1353979-43-7 |
Source


|
| Record name | N1-(3-bromobenzyl)-N1-ethylethane-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-1H-indazole-3-carboxamide](/img/structure/B2780066.png)



![1-Iodo-3-(4-nitrophenyl)bicyclo[1.1.1]pentane](/img/structure/B2780072.png)
![methyl 4-({[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2780073.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2780074.png)

![N-(2,6-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2780077.png)
![(2-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B2780081.png)


![(4-(2-(Ethylthio)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2780087.png)